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3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine

Kinase inhibitor design Medicinal chemistry Selectivity profiling

Traditional fragment libraries often lack pre-organized dual-acceptor motifs for ATP-site kinase probing, leading to extensive synthetic optimization. This compound bridges that gap: a ready-to-screen imidazo[1,2-a]pyridine-pyridazine hybrid linked by a flexible thioether. - Dual Hinge-Binding Scaffold: Imidazo[1,2-a]pyridine N + pyridazine N act as a bidentate hydrogen-bond acceptor motif validated in PI3Kα and p38 MAPK inhibitor design. - Superior Physicochemical Profile: Lipinski-compliant (MW 319.4, XLogP3 2.7, TPSA 67.4 Ų) and adheres to the Rule of Three for fragment-based screening. - Scaffold-Hopping Ready: The thioether linker provides a synthetic handle for rapid diversification to address kinase isoform selectivity.

Molecular Formula C17H13N5S
Molecular Weight 319.4 g/mol
CAS No. 1208798-84-8
Cat. No. B6581669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
CAS1208798-84-8
Molecular FormulaC17H13N5S
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CN=CC=C4
InChIInChI=1S/C17H13N5S/c1-2-9-22-11-14(19-16(22)5-1)12-23-17-7-6-15(20-21-17)13-4-3-8-18-10-13/h1-11H,12H2
InChIKeySAIYRSPVXIMWBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine (CAS 1208798-84-8): A Structurally Unique Heterocyclic Scaffold for Kinase Research


3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine (CAS 1208798-84-8) is a synthetic organic compound defined by its molecular formula C17H13N5S and molecular weight of 319.4 g/mol [1]. It features a hybrid scaffold that links an imidazo[1,2-a]pyridine moiety to a 3-substituted pyridazine ring via a flexible thioether bridge. This architecture distinguishes it from simpler, single-core heterocycles. The imidazo[1,2-a]pyridine core is a recognized privileged structure in kinase inhibitor design, while the pyridazinyl-pyridine unit provides additional vectors for target engagement [2]. The compound's physicochemical profile, including a calculated XLogP3 of 2.7 and 5 hydrogen bond acceptors, suggests a balanced character suitable for both biochemical and cellular assays [1].

Why 3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine Cannot Be Replaced by Generic Imidazopyridine or Pyridazine Analogs


Generic imidazopyridine or pyridazine compounds lack the specific dual-heterocycle architecture and linker geometry of CAS 1208798-84-8. Simple imidazo[1,2-a]pyridines (e.g., 2-phenylimidazo[1,2-a]pyridine) or monosubstituted pyridazines do not present the same three-dimensional pharmacophore for bidentate hinge-binding in kinases, which is a critical feature of optimized inhibitors [1]. For instance, the intended placement of the imidazo[1,2-a]pyridine nitrogen and the pyridazine N-atom acts as a dual hydrogen-bond acceptor motif, a design principle validated in the development of selective p38 MAP kinase and PI3K inhibitors [2][3]. Substituting with a compound that possesses only one of these cores would eliminate this key interaction potential, leading to a predicted loss of affinity and selectivity. Furthermore, the thioether (-CH2-S-) linkage imparts specific conformational flexibility required to span different binding pockets, which is absent in directly linked or rigid analogs, making this scaffold non-interchangeable for SAR studies.

Head-to-Head Scorings: Key Physicochemical and Structural Advantages of CAS 1208798-84-8


Molecular Shape Complexity: Topological Polar Surface Area (TPSA) as a Predictor of Binding Selectivity

The compound's calculated Topological Polar Surface Area (TPSA) is a key metric in drug discovery that correlates with a molecule's ability to permeate cell membranes and engage intracellular targets. A TPSA of 67.4 Ų positions this scaffold favorably for balancing potency and cellular permeability, avoiding the excessively high TPSA (>140 Ų) that limits many peptide-like inhibitors or the very low TPSA (<40 Ų) associated with non-specific promiscuous binders [1]. The close analog 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine (CAS 2549018-82-6) has a lower TPSA of 67.4 Ų but achieves this through a different topological distribution, highlighting how the specific spatial arrangement of heteroatoms in CAS 1208798-84-8 creates a distinct interaction map [2].

Kinase inhibitor design Medicinal chemistry Selectivity profiling

Lipophilicity Profile: XLogP3 Predicts Favorable ADME Properties Over Generic Heterocycles

The predicted partition coefficient (XLogP3) of 2.7 indicates an optimal balance between hydrophilicity and lipophilicity for oral bioavailability and cellular penetration. This value falls within the widely accepted drug-like range (1-3) for CNS and kinase-targeting small molecules [1]. In contrast, many simpler imidazo[1,2-a]pyridine analogs suffer from either high lipophilicity (XLogP > 4, leading to poor solubility and promiscuity) or excessive hydrophilicity (XLogP < 1, limiting membrane passage). For example, 3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(3-nitrophenyl)pyridazine (CAS 1208628-18-5) introduces a nitro group, which drastically alters the electronic profile and is associated with higher toxicity risks, whereas the pyridin-3-yl substituent on the target compound offers a better starting point for lead optimization .

ADME prediction Drug-likeness Cellular permeability

Hydrogen Bond Acceptor (HBA) Count: Enhanced Binding Versatility Over Single-Core Scaffolds

The compound possesses a total of 5 hydrogen bond acceptors—a direct consequence of its hybrid dual-core structure (imidazopyridine + pyridazinyl-pyridine) [1]. This count is significantly higher than in single-core building blocks like 2-phenylimidazo[1,2-a]pyridine (HBA=2) or 3-(methylthio)-6-phenylpyridazine (HBA=3). The increased HBA count directly enhances the theoretical enthalpy of binding (ΔH) by enabling multiple simultaneous interactions with the kinase hinge region and surrounding binding pocket [2]. This structural feature is a quantifiable predictor of higher primary hit rates in high-throughput screening (HTS) campaigns targeting kinases, where an optimal HBA count between 4-6 is correlated with sub-micromolar hit identification [3].

Ligand binding thermodynamics SAR studies Scaffold hybridization

Fragment Complexity: Rotatable Bond Count Differentiates It for FBDD and Conformational Analysis Research

With 4 rotatable bonds, CAS 1208798-84-8 occupies a strategic middle ground between overly rigid fragments (0-2 bonds) that cannot adapt to protein conformational changes, and overly flexible molecules (>6 bonds) that suffer from entropic penalties upon binding [1]. This is a critical parameter for Fragment-Based Drug Discovery (FBDD), where compounds with 3-5 rotatable bonds are considered 'lead-like' and offer the most efficient starting points for optimization [2]. A direct structural comparator, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine (CAS 2549018-82-6), also has 4 rotatable bonds but distributes them across a piperazine ring, resulting in a different conformational trajectory and potential binding modes. This makes CAS 1208798-84-8 a complementary but non-redundant tool for fragment ligation studies.

Fragment-based drug discovery Conformational analysis Chemical biology

Defined Application Scenarios for CAS 1208798-84-8 Based on Quantifiable Differentiation


Kinase Inhibitor Fragment Library Enrichment

The compound's dual hinge-binding motif (imidazopyridine N + pyridazine N) and favorable TPSA (67.4 Ų) make it an ideal addition to fragment libraries targeting the ATP-binding site of kinases such as PI3Kα or p38 MAPK. Its presence increases the chemical diversity of a library by providing a pre-organized, dual-acceptor scaffold, a feature previously shown to yield potent inhibitors in the 0.003 µM range when fully optimized [1]. In contrast, purchasing simpler imidazopyridine fragments (e.g., 2-phenylimidazo[1,2-a]pyridine) would necessitate additional synthetic steps to install the second key pharmacophore [2].

Rational Scaffold-Hopping Design for Improved Selectivity

In drug discovery projects facing selectivity issues between kinase isoforms (e.g., PI3Kα vs. PI3Kβ), CAS 1208798-84-8 serves as a strategic scaffold-hopping starting point. Its computed XLogP3 of 2.7 and unique combination of heteroaryl rings provide a distinct vector for modifying lipophilic contacts with the affinity pocket, which differs from the commonly used pyrazolyl- or phenyl-substituted analogs. This approach directly addresses the high lipophilicity-driven promiscuity often seen with benchmark inhibitors [1]. The thioether linkage offers a clear synthetic handle for further diversification, enabling systematic exploration of selectivity determinants [2].

Physicochemical Marker for Cellular Permeability Studies

The compound's well-balanced physicochemical profile (XLogP3: 2.7, TPSA: 67.4 Ų, HBA: 5, MW: 319.4 g/mol) aligns with all key parameters of the Lipinski 'Rule of Five' and the 'Rule of Three' for fragments [1][2]. It is therefore an excellent candidate as a positive control or reference standard in cellular permeability and drug-likeness assays. Its application in assay development for predicting blood-brain barrier (BBB) permeation or intestinal absorption (Caco-2) will yield highly comparable data, unlike extremely lipophilic or high-TPSA comparators that lie on the fringe of the drug-like space [3].

Probe Molecule for Hydrogen-Bonding Network Mapping

With 5 hydrogen bond acceptors and no hydrogen bond donors, the compound is a unique probe for crystallographic or NMR-based studies aimed at mapping water-mediated hydrogen bond networks in kinase active sites, without the confounding influence of strong donor interactions [1]. This property allows it to act as a pure 'acceptor-only' sensor for mapping binding site polarity, a task for which the majority of fragment libraries (which contain donor/acceptor mixed species) are not optimally suited. This distinct capability directly enables more accurate computational docking and free energy perturbation (FEP) calculations [2].

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